3-(3-(1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl)benzonitrile
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Overview
Description
1H-1,2,3-Triazole is a class of azole compounds that has a five-membered ring of two carbon atoms and three nitrogen atoms . They are known to play a vital role in pharmaceuticals and agrochemicals . The triazole moiety is very important in organic chemistry due to its broad range of applications in biomedicinal, biochemical, and material sciences .
Synthesis Analysis
1H-1,2,3-Triazole analogs can be synthesized via “Click” chemistry and Suzuki–Miyaura cross-coupling reaction in aqueous medium . The synthesis of triazole was accomplished using (S)-(-) ethyl lactate as a starting material .Molecular Structure Analysis
The molecular structure of 1H-1,2,3-triazole compounds typically involves a five-membered ring containing two carbon atoms and three nitrogen atoms .Chemical Reactions Analysis
1H-1,2,3-Triazole compounds can undergo various chemical reactions. For example, they can participate in the azide-acetylene cycloaddition .Scientific Research Applications
Synthesis and Characterization
3-(3-(1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl)benzonitrile and its derivatives play a significant role in the field of organic synthesis, offering a versatile framework for the development of novel compounds with potential biological activities. The facile synthesis of such compounds, including triazoles and nitriles, has been extensively studied due to their broad spectrum of chemical and biological applications. For example, the synthesis of 1,4-bis(triazol-4-yl)benzenes and various triazolylbenzonitriles through coupling reactions and cycloadditions has been reported, highlighting the reactivity and functional group compatibility of these systems (Al‐Azmi & Mahmoud, 2020; Devadoss & Chidsey, 2007).
Antimicrobial Applications
The antimicrobial properties of triazole derivatives have been a subject of interest, with studies showing that these compounds exhibit significant activity against various microbial strains. This makes them valuable in the development of new antimicrobial agents with potential applications in medicine and materials science (Al‐Azmi & Mahmoud, 2020).
Surface Modification and Material Science
In material science, triazole and nitrile functionalities are used for surface modification to enhance the properties of materials. For instance, azide-modified graphitic surfaces have been developed for covalent attachment of alkyne-terminated molecules, demonstrating the utility of "click" chemistry in creating functionalized materials with tailored properties (Devadoss & Chidsey, 2007).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
3-[3-(triazol-1-yl)azetidine-1-carbonyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N5O/c14-7-10-2-1-3-11(6-10)13(19)17-8-12(9-17)18-5-4-15-16-18/h1-6,12H,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHFKEFDKCFMBTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=CC(=C2)C#N)N3C=CN=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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